Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate
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Overview
Description
Tert-butyl 1-(iodomethyl)-6-azaspiro[25]octane-6-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a suitable azaspiro compound with iodomethane in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different spiro derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spiro derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other spiro compounds.
Scientific Research Applications
Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new pharmaceuticals, particularly in the field of drug design and discovery.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and processes, leading to the desired effects. The spiro structure also provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
- Tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl 1-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate stands out due to its iodomethyl group, which provides unique reactivity and versatility in chemical reactions. This makes it a valuable intermediate for the synthesis of a wide range of spiro derivatives with diverse functional groups and properties.
Properties
Molecular Formula |
C13H22INO2 |
---|---|
Molecular Weight |
351.22 g/mol |
IUPAC Name |
tert-butyl 2-(iodomethyl)-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C13H22INO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(13)9-14/h10H,4-9H2,1-3H3 |
InChI Key |
REKKXQLKUMZJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2CI |
Origin of Product |
United States |
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